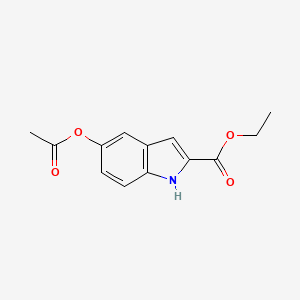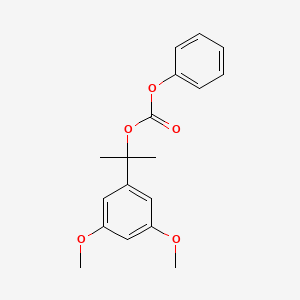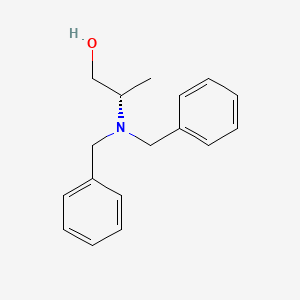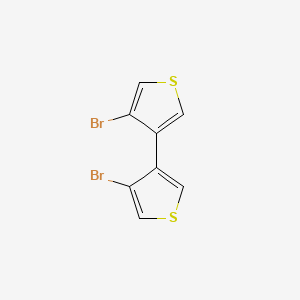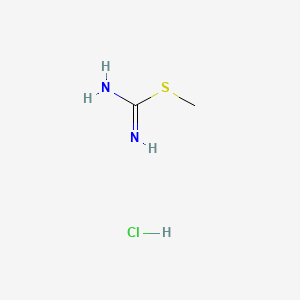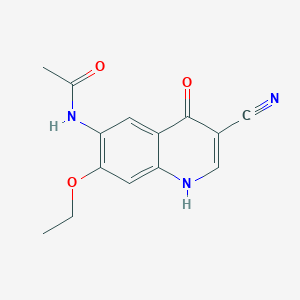
4-(4-Methoxyphenyl)butan-1-amine
Overview
Description
4-(4-Methoxyphenyl)butan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as MPBA and is used in scientific research for its potential therapeutic properties. MPBA is a psychoactive compound that has been shown to have an effect on the central nervous system.
Scientific Research Applications
Chemical Synthesis
“4-(4-Methoxyphenyl)butan-1-amine” is used in chemical synthesis . It’s a building block in the synthesis of various complex molecules. The compound can be used to create a variety of derivatives, which can then be used in further reactions .
Intermediate in Pharmaceutical Research
This compound serves as an intermediate in pharmaceutical research . It can be used in the synthesis of drugs and other bioactive molecules. However, the specific drugs or molecules that use this compound as an intermediate are not mentioned in the sources.
Analytical Chemistry
“4-(4-Methoxyphenyl)butan-1-amine” can be used in analytical chemistry, particularly in techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques are used to analyze the properties and composition of chemical substances.
Safety and Handling Research
Research into the safety and handling of “4-(4-Methoxyphenyl)butan-1-amine” is also an important application . Understanding the safety precautions necessary when handling this compound is crucial for its use in a laboratory setting.
Custom Synthesis Services
Companies offer custom synthesis services for “4-(4-Methoxyphenyl)butan-1-amine”, providing the compound in various quantities for research purposes .
Mechanism of Action
Target of Action
The primary target of 4-(4-Methoxyphenyl)butan-1-amine is the serotonin transporter . This compound acts as a potent and selective serotonin releasing agent . It also binds to alpha receptors to mediate its effects .
Mode of Action
4-(4-Methoxyphenyl)butan-1-amine: interacts with its targets by binding to the serotonin transporter and alpha receptors . This binding triggers the release of serotonin, a neurotransmitter that plays a key role in mood regulation .
Biochemical Pathways
The action of 4-(4-Methoxyphenyl)butan-1-amine affects the serotonin pathway . By releasing serotonin, it influences the downstream effects of this pathway, which include mood regulation and other neurological processes .
Pharmacokinetics
The pharmacokinetics of 4-(4-Methoxyphenyl)butan-1-amine Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties likely impact its bioavailability .
Result of Action
The molecular and cellular effects of 4-(4-Methoxyphenyl)butan-1-amine ’s action primarily involve the increased release of serotonin . This can lead to changes in mood and other neurological effects .
Action Environment
The action, efficacy, and stability of 4-(4-Methoxyphenyl)butan-1-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature . 4-(4-Methoxyphenyl)butan-1-amine
properties
IUPAC Name |
4-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDPTYHOEKPQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442025 | |
| Record name | 4-(4-methoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72457-26-2 | |
| Record name | 4-(4-methoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

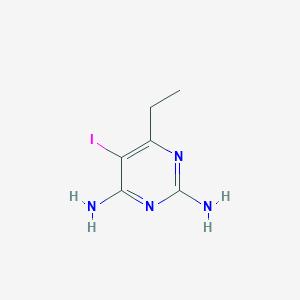



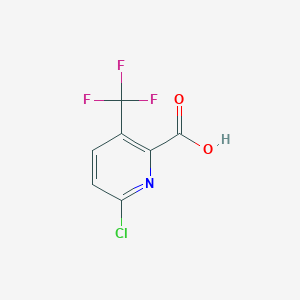
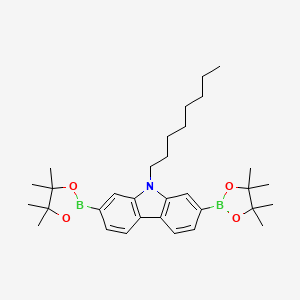
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
